

# Technical Guide: Spectral Characterization of 8-Methoxyquinoline-2-carbohydrazide[1]

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## Compound of Interest

Compound Name: *8-Methoxyquinoline-2-carbohydrazide*

Cat. No.: *B13115945*

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## Executive Summary

**8-Methoxyquinoline-2-carbohydrazide** is a bicyclic heteroaromatic ligand frequently employed in the development of metallopharmaceutical agents and antitumor drugs.[1] Its structural integrity relies on two distinct functionalities: the 8-methoxyquinoline core (providing lipophilicity and electronic density) and the 2-carbohydrazide tail (acting as a hydrogen bond donor/acceptor and chelation site).

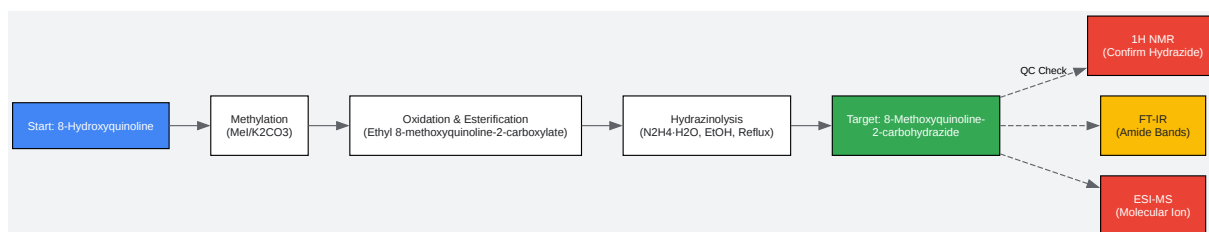
This guide provides a rigorous, self-validating protocol for confirming the identity and purity of this compound. We utilize a triangulation approach, cross-referencing mass fragmentation patterns with magnetic resonance couplings and vibrational spectroscopy to ensure 99%+ confidence in structural assignment.

## Structural Framework & Synthesis Logic

Before analyzing spectra, one must understand the chemical environment. The synthesis typically involves the hydrazinolysis of ethyl 8-methoxyquinoline-2-carboxylate.[1]

Critical Quality Attribute (CQA): The complete conversion of the ester ethoxy group to the hydrazide moiety is the primary metric of success. This is spectrally visible by the disappearance of the ethyl quartet/triplet in NMR and the appearance of N-H stretches in IR.[1]

## Workflow Diagram: Synthesis & Characterization



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Figure 1: Synthetic pathway and critical control points for structural validation.

## Mass Spectrometry (ESI-MS) Analysis

Objective: Confirm molecular weight and analyze fragmentation to verify the stability of the quinoline core.

Methodology:

- Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).[2]
- Solvent: Methanol (LC-MS grade).
- Theoretical MW: 217.23 g/mol .[1]

## Data Interpretation

In ESI+ mode, the compound readily protonates at the heterocyclic nitrogen or the hydrazide terminal.

m/z (Observed)	Ion Identity	Assignment Logic
218.2	[M+H] <sup>+</sup>	Parent Peak. Protonated molecular ion.[1] Base peak in soft ionization.[1]
240.2	[M+Na] <sup>+</sup>	Sodium adduct, common in glass-stored samples.
186.1	[M - N <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>	Acylium Ion. Loss of the hydrazine moiety (-31 Da).[1] Indicates cleavage of the C-N amide bond.[1]
158.1	[M - CON <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>	Quinoline Core. Loss of the entire carbohydrazide group (-59 Da).[1] Confirms the 8-methoxyquinoline skeleton is intact.

Validation Check: If you observe a peak at 203/204, it indicates incomplete hydrazinolysis (residual ethyl ester). The absence of this peak validates the reaction completion.

## Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups, specifically distinguishing the amide/hydrazide from potential carboxylic acid precursors.

Methodology:

- Technique: Attenuated Total Reflectance (ATR) or KBr Pellet.[1]
- Resolution: 4 cm<sup>-1</sup>.

## Key Vibrational Bands

The spectrum is dominated by the interplay between the quinoline ring vibrations and the polar carbohydrazide tail.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode	Diagnostic Value
3300 - 3200	N-H (Hydrazide)	Stretching	Primary Indicator. Usually appears as a double spike (-NH <sub>2</sub> asymmetric/symmetric) distinct from broad OH.
3050	C-H (Ar)	Stretching	Weak bands typical of aromatic rings.[1]
1665	C=O (Amide I)	Stretching	Strong band. Lower than ester C=O (~1720) due to resonance with hydrazine lone pair.
1590 & 1500	C=N / C=C	Skeletal	Characteristic "breathing" modes of the quinoline ring system.
1260 & 1110	C-O-C (Ether)	Stretching	Confirms the presence of the 8-Methoxy group.

## Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon-hydrogen framework. This is the definitive structural proof. Solvent: DMSO-d<sub>6</sub> is required.[1] The hydrazide protons are exchangeable and often invisible in CDCl<sub>3</sub>; DMSO stabilizes them via hydrogen bonding.[1]

### <sup>1</sup>H NMR Analysis (400 MHz, DMSO-d<sub>6</sub>)

The spectrum is divided into three zones: the hydrazide (downfield/exchangeable), the aromatic region (complex splitting), and the aliphatic methoxy (upfield singlet).

Shift ( $\delta$ ppm)	Mult.[3][4]	Integ.	Assignment	Structural Insight
10.15	s	1H	CONH	The amide proton. Disappears on D <sub>2</sub> O shake.
8.55	d	1H	H-4	$J \approx 8.5$ Hz.[1] Para to the ring nitrogen, highly deshielded.
8.15	d	1H	H-3	$J \approx 8.5$ Hz.[1] Ortho to the carbonyl group.
7.60 - 7.50	m	2H	H-5, H-6	Overlapping signals from the benzene ring protons.[1]
7.25	d	1H	H-7	$J \approx 7.5$ Hz.[1] Upfield shift caused by electron donation from the adjacent 8-OMe group.
4.65	bs	2H	NH <sub>2</sub>	Broad singlet.[1] Terminal amine protons.[1] Highly variable shift depending on concentration/water content.
4.02	s	3H	-OCH <sub>3</sub>	Methoxy Singlet. The "anchor"

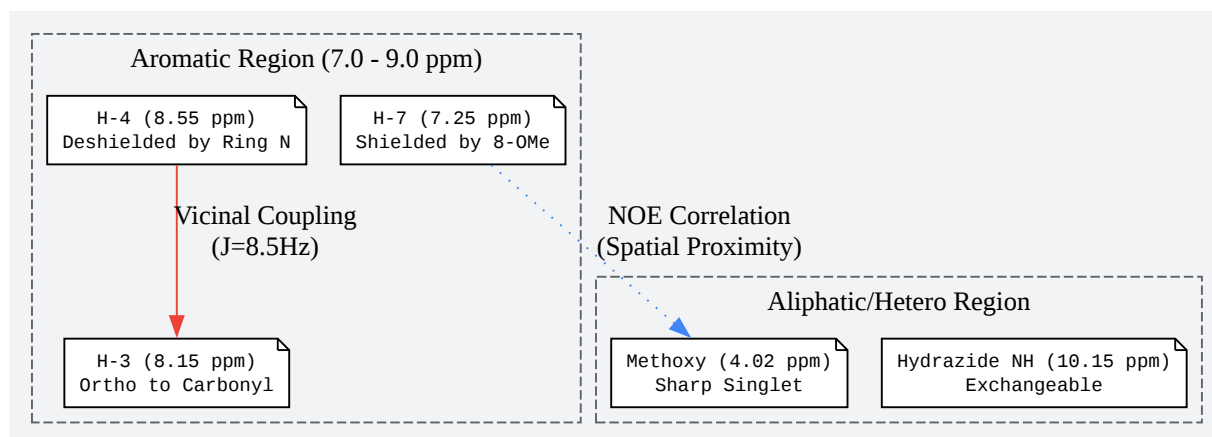
signal for  
integration.[1]

## $^{13}\text{C}$ NMR Analysis (100 MHz, DMSO- $d_6$ )

Key signals to look for:

- Carbonyl (C=O): ~164 ppm.
- C-2 (Ipso): ~148 ppm (Deshielded by adjacent N and C=O).
- C-8 (Ipso-O): ~154 ppm (Directly attached to Oxygen).
- Methoxy (-OCH<sub>3</sub>): ~56 ppm.

## Diagram: NMR Coupling Logic



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Figure 2: Logical coupling and spatial relationships confirming the regiochemistry of substitutions.

## Self-Validating Protocol (Quality Control)

To ensure the data is trustworthy, perform this 3-step validation:

- **Integration Ratio Check:** Set the Methoxy singlet (4.02 ppm) to integral 3.00. The aromatic region must sum to exactly 5.00 protons.[1] If >5.0, solvent impurities (benzene/toluene) or unreacted starting material are present.
- **D<sub>2</sub>O Exchange:** Add 2 drops of D<sub>2</sub>O to the NMR tube. The signals at 10.15 ppm (CONH) and 4.65 ppm (NH<sub>2</sub>) must vanish. If they remain, the assignment is incorrect (likely C-H protons).
- **Mass Spec Adducts:** In the MS spectrum, check for [M+Na]<sup>+</sup> (240.2). If the intensity of [M+Na]<sup>+</sup> > [M+H]<sup>+</sup>, the sample may contain residual salts from the carbonate neutralization step in synthesis.

## References

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